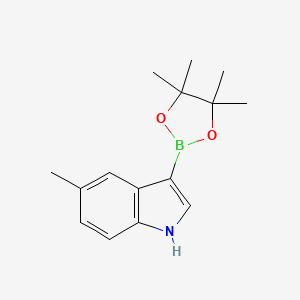

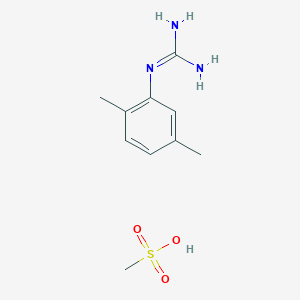

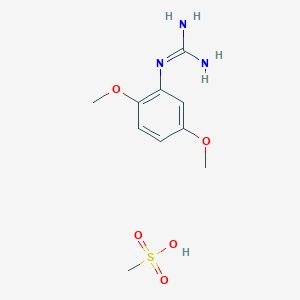

![molecular formula C13H24ClNS B1431174 3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823943-64-1](/img/structure/B1431174.png)

3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride

Descripción general

Descripción

8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrochloride is a laboratory chemical used in the synthesis of substances . It’s an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field .

Synthesis Analysis

The synthesis of 8-oxabicyclo [3.2.1]octanes can be achieved via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another method involves the organocatalyzed reaction of certain compounds leading to a product mixture that shows an equilibrium between a spirocycle and the bicyclo [3.2.1]octane .Molecular Structure Analysis

The geometric structure calculations of bicyclo [3.2.1]octane derivatives were performed at various levels, including B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels .Aplicaciones Científicas De Investigación

Structural and Conformational Studies

Research has been conducted on the synthesis, structural, and conformational analysis of various azabicyclo compounds. For instance, esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their N-endo-methyl quaternary derivatives were synthesized and studied using NMR spectroscopy and X-ray diffraction. These compounds displayed a preferred conformation in solution, and an initial structure-activity relationship was proposed based on their pharmacological properties, specifically their ability to antagonize acetylcholine-induced contractions (Izquierdo et al., 1991).

Another study focused on the synthesis and structural and conformational analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid. This research provided insights into stereoelectronic effects and the preferred chair-envelope conformation of these compounds in deuterochloroform and benzene-d6 solutions (Diez et al., 1991).

Pharmacological Applications

- The Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene led to the synthesis of azabicyclo compounds with potential pharmacological applications. The structural determination of these compounds was achieved using NMR spectroscopy, highlighting their potential as intermediates in the synthesis of pharmacologically active molecules (Kesler, 1980).

Methodological Advances

- An innovative method for the stereoselective synthesis of 7-(E)-arylidene-2-chloro-6-azabicyclo[3.2.1]octanes was developed, utilizing aluminum chloride-promoted cyclization/chlorination of six-membered ring 3-enynamides. This methodology provides a straightforward approach to synthesizing the 6-azabicyclo[3.2.1]octane nucleus, a core structure in many biologically active compounds, demonstrating the versatility and potential of azabicyclo compounds in synthetic organic chemistry (Yeh et al., 2017).

Direcciones Futuras

The bicyclo [3.2.1]octane framework is present in many natural products with very important biological activities . Therefore, there is a growing interest in organic chemistry on the synthesis of compounds with a [3.2.1] framework . This could lead to the development of new high energy density compounds (HEDCs) in the future .

Propiedades

IUPAC Name |

3-cyclohexylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NS.ClH/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10;/h10-14H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQUPECTRZTZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2CC3CCC(C2)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

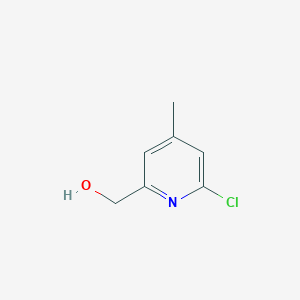

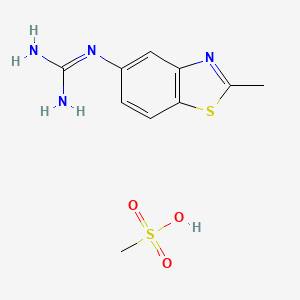

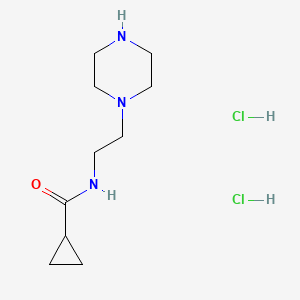

![3-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431096.png)

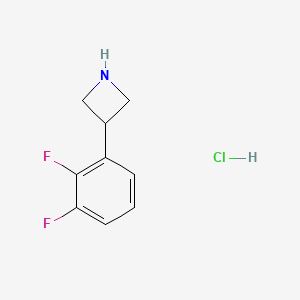

![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431108.png)